5,6,7,8-Tetrahydro-2,6-Naphthyridin-1-carbonsäure; Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

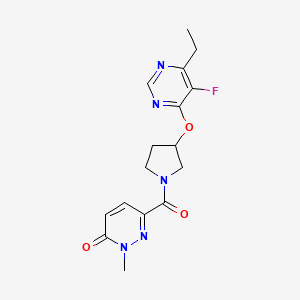

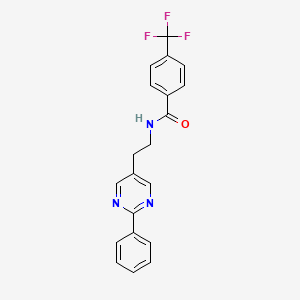

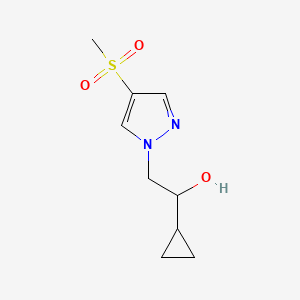

“5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride” is a chemical compound with the CAS Number: 2416242-86-7 . It has a molecular weight of 251.11 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of naphthyridine derivatives, such as “5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride”, has been a topic of interest in the field of medicinal chemistry . Various strategies related to the synthesis of 1,5-naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

The IUPAC name for this compound is “5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride” and its InChI Code is "1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H" .Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 251.11 .Wirkmechanismus

THN acts as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, THN can reduce the excitability of neurons and prevent the development of seizures and chronic pain.

Biochemical and Physiological Effects:

THN has been shown to have significant effects on the central nervous system, including the reduction of seizure activity and the attenuation of chronic pain. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

THN has several advantages for use in lab experiments, including its potent anticonvulsant and analgesic properties, as well as its ability to block the NMDA receptor. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the research on THN, including the development of new drugs based on its chemical structure, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its mechanism of action at the molecular level. Further studies are also needed to determine the optimal dosage and administration of THN and to evaluate its safety and efficacy in humans.

Conclusion:

In conclusion, THN is a chemical compound that has significant potential for use in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. Its potent anticonvulsant and analgesic properties, as well as its ability to block the NMDA receptor, make it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential for use in other neurological disorders.

Synthesemethoden

THN can be synthesized using different methods, including the reaction of 5,6,7,8-tetrahydro-2H-naphthyridine with chloroacetic acid followed by hydrolysis with hydrochloric acid. Another method involves the reaction of 2,6-dichloronicotinic acid with methylamine to form 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid, which is then treated with hydrochloric acid to obtain THN dihydrochloride.

Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher haben ihr Potenzial als Antitumormittel untersucht, da sie das Tumorwachstum und die Metastasierung hemmen können .

Antitumor-Eigenschaften

Anti-HIV-Aktivität

Regulierung von Geschlechtshormonen

Zusammenfassend lässt sich sagen, dass EN300-26667633 vielversprechend in verschiedenen Bereichen ist, von der Krebstherapie bis hin zur antimikrobiellen Wirkung. Forscher sollten seine Mechanismen, Sicherheitsprofile und potenziellen klinischen Anwendungen weiter untersuchen. Für detailliertere Informationen können Sie die einschlägige wissenschaftliche Literatur konsultieren . Bei weiteren Fragen oder Bedarf an Unterstützung stehen wir Ihnen gerne zur Verfügung! 😊

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMLVUSJYNWYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=NC=C2)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2389005.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)

![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)